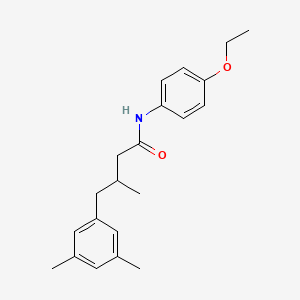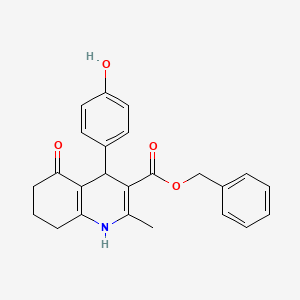
4-(3,5-dimethylphenyl)-N-(4-ethoxyphenyl)-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,5-dimethylphenyl)-N-(4-ethoxyphenyl)-3-methylbutanamide is an organic compound that belongs to the class of amides. This compound features a complex structure with aromatic rings and various functional groups, making it a subject of interest in organic chemistry and related fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethylphenyl)-N-(4-ethoxyphenyl)-3-methylbutanamide typically involves multi-step organic reactions. One common approach is the amidation reaction, where an amine reacts with a carboxylic acid derivative. The specific conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Techniques such as flow microreactors can be employed to ensure consistent reaction conditions and high throughput .
化学反応の分析
Types of Reactions
4-(3,5-dimethylphenyl)-N-(4-ethoxyphenyl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
4-(3,5-dimethylphenyl)-N-(4-ethoxyphenyl)-3-methylbutanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may have potential therapeutic applications, although specific uses would require further research.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(3,5-dimethylphenyl)-N-(4-ethoxyphenyl)-3-methylbutanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, thereby influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
(3,5-dimethylphenyl)(4-ethoxyphenyl)methanamine: This compound shares a similar aromatic structure but differs in its functional groups.
Other aromatic amides: Compounds with similar amide linkages and aromatic rings.
Uniqueness
4-(3,5-dimethylphenyl)-N-(4-ethoxyphenyl)-3-methylbutanamide is unique due to its specific combination of functional groups and structural features
特性
分子式 |
C21H27NO2 |
|---|---|
分子量 |
325.4 g/mol |
IUPAC名 |
4-(3,5-dimethylphenyl)-N-(4-ethoxyphenyl)-3-methylbutanamide |
InChI |
InChI=1S/C21H27NO2/c1-5-24-20-8-6-19(7-9-20)22-21(23)14-17(4)13-18-11-15(2)10-16(3)12-18/h6-12,17H,5,13-14H2,1-4H3,(H,22,23) |
InChIキー |
SOTXQAFVNRHFML-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC(C)CC2=CC(=CC(=C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4Z)-4-[2-(4-acetylphenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11704700.png)
![3-methyl-N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}benzamide](/img/structure/B11704703.png)
![3-nitro-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide](/img/structure/B11704712.png)
![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-4-methoxybenzamide](/img/structure/B11704716.png)
![4-bromo-N-(2,2,2-trichloro-1-{[(2,6-dichloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11704722.png)
![8-{[(2E)-2-(hydroxyimino)acetyl]amino}-N,N,N-trimethyloctan-1-aminium](/img/structure/B11704726.png)
![3-{3-[4-(diphenylmethyl)piperazin-1-yl]propyl}-1H-indole](/img/structure/B11704728.png)

![N-{1-[(anilinocarbonothioyl)amino]-2,2,2-trichloroethyl}-2-(1-naphthyl)acetamide](/img/structure/B11704746.png)


![2,2'-[1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(3-oxo-3,1-propanediyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11704752.png)
![N-(2,2,2-Trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)nonanamide](/img/structure/B11704758.png)

